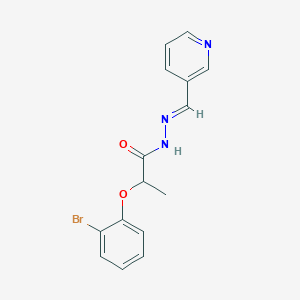![molecular formula C20H12Cl2N2O2 B11563530 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B11563530.png)
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol typically involves the condensation of 2-aminophenol with aldehydes under specific reaction conditions. The process often employs catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and efficiency of the reaction . For instance, the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been reported to achieve high yields under reflux conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Metal catalysts, nanocatalysts, and ionic liquid catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Uniqueness
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol is unique due to its specific structural features, including the presence of both benzoxazole and dichlorophenol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H12Cl2N2O2 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-[[4-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-14-9-13(19(25)16(22)10-14)11-23-15-7-5-12(6-8-15)20-24-17-3-1-2-4-18(17)26-20/h1-11,25H |
InChI Key |
HGVZNJMURKJSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-chlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11563448.png)
![N-(4-chlorobenzyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11563462.png)

![butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11563468.png)
![4-bromo-2-[(E)-({4-[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B11563470.png)
![N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-bromobenzohydrazide](/img/structure/B11563473.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide](/img/structure/B11563474.png)
![2-(3-Nitrophenoxy)-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B11563480.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563481.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11563482.png)
![N-(2,6-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11563488.png)
![(2E)-N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide](/img/structure/B11563496.png)
![2-(3-bromophenoxy)-N'-[(1E)-2-oxo-2-phenylethylidene]acetohydrazide](/img/structure/B11563497.png)
![3-bromo-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11563509.png)
